molecular formula C11H17F2NO2 B12076351 (3,3-Difluorocyclobutyl)(4-(hydroxymethyl)piperidin-1-yl)methanone

(3,3-Difluorocyclobutyl)(4-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No.: B12076351
M. Wt: 233.25 g/mol
InChI Key: UXYXWJUHYDWMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Difluorocyclobutyl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a synthetic organic compound that features a cyclobutyl ring substituted with two fluorine atoms and a piperidine ring with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluorocyclobutyl)(4-(hydroxymethyl)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of Fluorine Atoms: Fluorination of the cyclobutyl ring can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation or cyclization reactions.

    Coupling of the Two Rings: The final step involves coupling the cyclobutyl and piperidine rings through a carbonylation reaction to form the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorocyclobutyl)(4-(hydroxymethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound can be used to study the effects of fluorinated cyclobutyl and piperidine derivatives on biological systems.

    Industrial Applications: It may find use in the development of new materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclobutyl)(4-(hydroxymethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperidine ring can modulate its pharmacokinetic properties. The exact molecular targets and pathways involved would depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3-Difluorocyclobutyl)(4-(hydroxymethyl)piperidin-1-yl)methanone is unique due to the combination of a fluorinated cyclobutyl ring and a hydroxymethyl-substituted piperidine ring. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H17F2NO2

Molecular Weight

233.25 g/mol

IUPAC Name

(3,3-difluorocyclobutyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C11H17F2NO2/c12-11(13)5-9(6-11)10(16)14-3-1-8(7-15)2-4-14/h8-9,15H,1-7H2

InChI Key

UXYXWJUHYDWMQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)C(=O)C2CC(C2)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.